11alpha-Methoxysaikosaponin f

Description

Significance of Natural Triterpenoid (B12794562) Saponins (B1172615) in Biomedical Research

Natural triterpenoid saponins are a diverse group of glycosides synthesized by plants, as well as some marine organisms and endophytic fungi. researchgate.net Their structure consists of a lipophilic triterpenoid aglycone linked to one or more hydrophilic sugar moieties. researchgate.netuot.edu.ly This amphipathic nature is fundamental to their biological activities, which are extensive and varied. researchgate.net

These compounds are of profound interest in biomedical research due to their broad spectrum of pharmacological properties. innovareacademics.innih.gov These include anti-inflammatory, antimicrobial, antiviral, and immunomodulatory effects. researchgate.netinnovareacademics.innih.gov Furthermore, many triterpenoid saponins have demonstrated significant cytotoxic activity against various cancer cell lines, making them valuable candidates for anticancer drug discovery. researchgate.netnih.gov Their mechanisms of action are often multifaceted, involving the modulation of multiple signaling pathways related to cellular proliferation, apoptosis, and inflammation. nih.gov The structural diversity of triterpenoid saponins, arising from variations in the aglycone skeleton and the attached sugar chains, provides a rich scaffold for the discovery and development of novel therapeutic agents. innovareacademics.innih.gov

Overview of the Saikosaponin Family and its Academic Relevance

The saikosaponins are a prominent family of triterpenoid saponins, primarily isolated from the roots of plants belonging to the Bupleurum genus. nih.govmaxapress.com These plants have a long history of use in traditional Chinese medicine for treating a variety of ailments, including fever, inflammation, and liver disorders. epdf.pubnih.gov Modern phytochemical research has identified over 180 different saikosaponins, which are broadly classified based on their aglycone structures into oleanane (B1240867) and ursane (B1242777) types. maxapress.comnih.gov

The academic relevance of the saikosaponin family is underscored by the extensive body of research documenting their diverse pharmacological activities. nih.govresearchgate.net These include hepatoprotective, anti-inflammatory, immunomodulatory, antiviral, and potent antitumor properties. nih.govnih.gov The biological effects of saikosaponins are often attributed to specific structural features, and research continues to explore the structure-activity relationships within this complex family of natural products. nih.gov The complexity and structural diversity of saikosaponins present both a challenge and an opportunity for medicinal chemistry, driving research into their isolation, characterization, and potential therapeutic applications. frontiersin.org

Contextualization of 11alpha-Methoxysaikosaponin f within Natural Product Chemistry

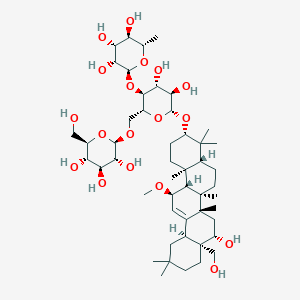

This compound is a specific member of the saikosaponin family, categorized as a type III saikosaponin. epdf.pubfrontiersin.org Its chemical structure is characterized by a triterpenoid aglycone with a methoxy (B1213986) group at the 11-alpha position. This compound has been isolated from the roots of Bupleurum species, such as Bupleurum marginatum. frontiersin.orgmusechem.com

From a natural product chemistry perspective, the isolation and structural elucidation of this compound involve sophisticated techniques. The process typically begins with the extraction of total saponins from the plant material, followed by purification using various chromatographic methods. nih.govfrontiersin.org Advanced analytical techniques, such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS), are then employed to identify and characterize individual saponins like this compound based on their mass-to-charge ratio and fragmentation patterns. frontiersin.orgfrontiersin.org The presence of the methoxy group at a specific stereochemical position adds to the structural diversity of the saikosaponin family and may influence its biological activity.

Current State of Academic Research on this compound

Academic research on this compound has begun to illuminate its potential biological activities, with studies primarily focusing on its cytotoxic and antiviral properties. While the body of literature is not as extensive as for some other saikosaponins, the existing findings are significant and warrant further investigation.

Cytotoxic Activity:

Research has explored the cytotoxic effects of this compound against a panel of human cancer cell lines. The data from these studies provide insights into its potential as an anticancer agent.

| Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | >80 | rsc.org |

| HepG2 | Hepatocellular Carcinoma | >80 | rsc.org |

| Hep3B | Hepatocellular Carcinoma | 75.7 | rsc.org |

| BCAP-37 | Breast Cancer | >80 | rsc.org |

| MCF-7 | Breast Cancer | >80 | rsc.org |

| HSCs-T6 | Hepatic Stellate Cells | 0.3877 | musechem.com |

A network pharmacology study also identified this compound as one of several saikosaponins from Bupleurum chinense that may play a crucial role in the treatment of breast cancer by targeting various proteins. nih.govrsc.org

Antiviral Activity:

Preliminary research has also investigated the antiviral potential of this compound.

| Virus | EC50 (μM) | Reference |

|---|---|---|

| Porcine Epidemic Diarrhea Virus (PEDV) | > 20 | nih.gov |

The current research landscape suggests that this compound is a bioactive natural product with potential therapeutic applications. Further studies are necessary to fully elucidate its mechanisms of action and to explore its efficacy in a broader range of biological assays.

Properties

Molecular Formula |

C49H82O18 |

|---|---|

Molecular Weight |

959.2 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-14-methoxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C49H82O18/c1-22-31(53)33(55)37(59)42(63-22)67-39-27(20-62-41-36(58)34(56)32(54)26(19-50)64-41)65-43(38(60)35(39)57)66-30-11-12-46(6)28(45(30,4)5)10-13-47(7)40(46)25(61-9)16-23-24-17-44(2,3)14-15-49(24,21-51)29(52)18-48(23,47)8/h16,22,24-43,50-60H,10-15,17-21H2,1-9H3/t22-,24-,25+,26+,27+,28-,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,46-,47+,48+,49+/m0/s1 |

InChI Key |

QUBQEHLOFWDOPC-OZRHACRWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4[C@@H](C=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)OC)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C(C=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)OC)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for 11alpha Methoxysaikosaponin F

Botanical Sources and Distribution

Identification of Bupleurum Species as Primary Sources

The principal botanical sources of 11alpha-Methoxysaikosaponin f are plants belonging to the genus Bupleurum. Notably, this compound has been identified in the roots of Bupleurum chinense DC. thieme-connect.denih.gov, a perennial herbaceous plant that has been a staple in traditional Chinese medicine for centuries. Research has also confirmed the presence of this compound in Bupleurum marginatum var. stenophyllum. nih.gov This particular species is widely cultivated in several regions of China and is recognized for its high content of saikosaponins. nih.gov The occurrence of this compound within these prominent Bupleurum species underscores their importance as the primary sources for this natural product.

Documentation of Other Plant Genera Containing the Compound

While the Bupleurum genus is the most well-documented source, scientific literature indicates that this compound is not exclusively found within this genus. Research has reported the isolation of this compound from Boschniakia himalaica. This finding is significant as it expands the known botanical distribution of this compound beyond the Bupleurum genus, suggesting potential alternative plant sources for its procurement.

Advanced Techniques for Extraction and Enrichment

The initial step in isolating this compound involves its extraction from the plant material, followed by an enrichment process to concentrate the saikosaponin fraction. A commonly employed method begins with the reflux extraction of the pulverized plant material, typically the roots, using an aqueous ethanol (B145695) solution. For instance, a 70% ethanol solution, sometimes containing a small amount of ammonia (B1221849) water, is used to extract the compounds over several hours. nih.gov

Following extraction, the resulting crude extract undergoes a concentration step under reduced pressure. To enrich the saikosaponin content, the concentrated extract is subjected to liquid-liquid partitioning. This involves sequential extraction with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and water-saturated n-butanol. The saikosaponins, including this compound, are typically concentrated in the water-saturated n-butanol fraction. nih.gov

A highly effective technique for the enrichment of total saikosaponins is macroporous resin column chromatography. nih.govgoogle.comnih.gov The n-butanol fraction is passed through a column packed with a macroporous resin, such as D101. nih.govgoogle.com The column is then washed with water and low-concentration ethanol (e.g., 30%) to remove impurities. nih.gov Subsequently, the saikosaponin-rich fraction is eluted with a higher concentration of ethanol, typically 70%. nih.govnih.gov This process yields a purified and enriched total saikosaponin extract, which serves as the starting material for the isolation of individual compounds like this compound.

Table 1: Extraction and Enrichment Parameters for Saikosaponins

| Step | Method | Solvent/Eluent | Purpose |

|---|---|---|---|

| Extraction | Reflux Extraction | 70% Ethanol | To extract crude compounds from plant material. nih.gov |

| Partitioning | Liquid-Liquid Extraction | Petroleum Ether, Ethyl Acetate, n-Butanol | To separate compounds based on polarity. nih.gov |

| Enrichment | Macroporous Resin Chromatography (D101) | Water, 30% Ethanol, 70% Ethanol | To remove impurities and concentrate the saikosaponin fraction. nih.gov |

Chromatographic Methods for Isolation and Purification

The final stage in obtaining pure this compound involves the use of advanced chromatographic techniques to separate it from the complex mixture of other saikosaponins present in the enriched extract.

High-Performance Liquid Chromatography (HPLC) for Preparative Scale

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the isolation and purification of individual saikosaponins on a larger scale. coms.events While specific preparative HPLC parameters for this compound are not extensively detailed in the available literature, the general approach for saikosaponin separation involves reversed-phase chromatography. This typically utilizes a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water. nih.gov By carefully optimizing the gradient elution program, it is possible to achieve the separation of structurally similar saikosaponins, allowing for the collection of pure fractions of this compound.

Countercurrent Chromatography and Other Advanced Separation Techniques

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that has proven to be highly effective for the separation of saikosaponins from Bupleurum extracts. coms.eventsnih.govresearchgate.net A key advantage of CCC is the absence of a solid stationary phase, which minimizes the irreversible adsorption of the sample. coms.events The separation is based on the differential partitioning of the compounds between two immiscible liquid phases.

The selection of an appropriate two-phase solvent system is crucial for a successful CCC separation. Several solvent systems have been reported for the separation of saikosaponins, which could be adapted for the isolation of this compound. Examples of such systems include:

Dichloromethane/methanol/water in a 4:3:2 volume ratio. thieme-connect.decoms.events

Chloroform/methanol/isopropanol/water in a 60:60:1:60 volume ratio. nih.govresearchgate.net

Chloroform/methanol/isopropanol/water in a 6:6:1:6 volume ratio. nih.govresearchgate.net

The relationship between the partition coefficients of the target compounds in these solvent systems and the composition of the solvent system is a critical factor that is investigated to optimize the separation. nih.govresearchgate.net By selecting the optimal solvent system and operating parameters, CCC can be employed to effectively isolate this compound from the enriched saikosaponin fraction.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Biosynthesis and Metabolic Engineering of 11alpha Methoxysaikosaponin F

General Triterpenoid (B12794562) Saponin (B1150181) Biosynthetic Pathways

Triterpenoid saponins (B1172615) are synthesized via the isoprenoid pathway, which generates the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govrsc.org Plants utilize two distinct pathways, compartmentalized within the cell, to produce these precursors: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. rsc.orgfrontiersin.org

The cytosolic MVA pathway is the primary contributor of precursors for the biosynthesis of triterpenoids, including saikosaponins. frontiersin.orgnih.gov The pathway commences with Acetyl-CoA and proceeds through several enzymatic steps to produce IPP. mdpi.com Key intermediates in this pathway are essential for the formation of the triterpenoid backbone.

Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP units, are joined to create squalene (B77637). mdpi.com This reaction is a critical branching point, directing carbon flux towards triterpenoid synthesis. Squalene is then converted to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase (SE). mdpi.com This molecule, 2,3-oxidosqualene, serves as the linear precursor for the cyclization step that generates the foundational multicyclic triterpenoid skeletons. nih.govresearchgate.netuoa.gr

Table 1: Key Enzymes and Intermediates in the MVA Pathway Leading to Triterpenoid Precursors

| Enzyme | Precursor | Product | Role in Pathway |

|---|---|---|---|

| HMG-CoA Synthase (HMGS) | Acetoacetyl-CoA | HMG-CoA | Early step in IPP formation |

| HMG-CoA Reductase (HMGR) | HMG-CoA | Mevalonic Acid | Rate-limiting enzyme |

| Farnesyl Diphosphate Synthase (FPS) | IPP, DMAPP, GPP | Farnesyl Diphosphate (FPP) | Forms the C15 precursor |

| Squalene Synthase (SS) | Farnesyl Diphosphate (FPP) | Squalene | Commits precursors to triterpenoid synthesis |

Data sourced from multiple studies on triterpenoid biosynthesis. nih.govmdpi.commdpi.com

Located in the plastids, the methylerythritol phosphate (MEP) pathway also produces IPP and DMAPP, but these precursors are primarily used for the synthesis of monoterpenes, diterpenes, and carotenoids. rsc.orgfrontiersin.orgresearchgate.net The MEP pathway begins with pyruvate (B1213749) and glyceraldehyde 3-phosphate. mdpi.comyoutube.com While the MVA pathway is the main source for cytosolic triterpenoids, there is evidence of "crosstalk" between the two pathways, where isoprenoid intermediates can be exchanged between the cytosol and plastids. mdpi.com This coordination ensures a sufficient supply of precursors for various metabolic needs within the plant. mdpi.com The activation of genes in both the MVA and MEP pathways can be associated with changes in saponin content, suggesting a complex regulatory network. researchgate.net

Enzymatic Steps in 11alpha-Methoxysaikosaponin f Biosynthesis

The biosynthesis of the specific saikosaponin structure from the general precursor 2,3-oxidosqualene involves a series of highly specific enzymatic reactions. These include the formation of the pentacyclic backbone and subsequent modifications that create the final, structurally diverse molecule.

The first committed and diversifying step in triterpenoid biosynthesis is the cyclization of the linear 2,3-oxidosqualene into a multi-ringed structure. frontiersin.orgmdpi.comsemanticscholar.org This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. semanticscholar.orgnih.gov The specific OSC involved determines the initial skeleton of the triterpenoid, creating a branchpoint between the synthesis of sterols (like cycloartenol) and various triterpenoid scaffolds (like β-amyrin). uoa.grnih.gov The diversity of triterpene skeletons found in nature is a direct result of the varied products of different OSC enzymes. nih.govresearchgate.net

For oleanane-type saponins, such as the saikosaponins, the key OSC is β-amyrin synthase (β-AS). mdpi.comnih.gov This enzyme specifically catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene backbone, β-amyrin. nih.govresearchgate.net The identification and functional characterization of β-AS genes, such as BcBAS1 from Bupleurum chinense, have confirmed its crucial role as the entry point for saikosaponin biosynthesis. nih.gov The expression levels of β-AS have been shown to positively correlate with the content of major saikosaponins, underscoring its importance in regulating the production of these compounds. nih.gov Once formed, the β-amyrin skeleton becomes the substrate for a series of downstream modifying enzymes. nih.govresearchgate.net

Following the formation of the β-amyrin backbone, a cascade of oxidative reactions occurs, which are primarily catalyzed by cytochrome P450-dependent monooxygenases (P450s). frontiersin.orgnih.govresearchgate.netsciengine.com These enzymes are responsible for the vast structural diversification of triterpenoids by introducing hydroxyl, carboxyl, or epoxy groups at specific positions on the triterpene scaffold. oup.commdpi.com

The biosynthesis of saikosaponins involves multiple P450-catalyzed modifications of the β-amyrin core. nih.gov For instance, the formation of the characteristic 13,28-epoxy-ether moiety found in many saikosaponins is mediated by P450s. nih.govmdpi.comnih.gov Specific P450s are responsible for hydroxylations at various positions, such as C-16 and C-23. nih.govoup.com A notable P450 identified in Bupleurum falcatum, designated CYP716Y1, has been shown to catalyze the C-16α hydroxylation of β-amyrin. oup.compnas.org

The specific "11alpha-Methoxy" group of this compound points to a critical modification at the C-11 position of the saikosaponin backbone. In the biosynthesis of other related triterpenoids like glycyrrhizin (B1671929), a P450 enzyme (CYP88D6) is known to be a β-amyrin C-11 oxidase, catalyzing a two-step oxidation at this position. frontiersin.orgnih.govoup.com While the exact enzyme for the 11-alpha methoxylation in saikosaponin biosynthesis is not yet fully characterized, it is highly probable that a specific P450 enzyme first hydroxylates the C-11 position, which is then followed by the action of a methyltransferase enzyme to add the methyl group, resulting in the methoxy (B1213986) functionality. This sequence of hydroxylation followed by methylation is a common mechanism for generating methoxy groups in plant secondary metabolism.

Table 2: Characterized and Putative P450s in Saikosaponin and Related Triterpenoid Biosynthesis

| Enzyme Family/Name | Substrate | Product/Reaction | Relevance |

|---|---|---|---|

| CYP716Y1 | β-amyrin | 16α-hydroxy-β-amyrin | C-16 hydroxylation in saikosaponin biosynthesis. oup.compnas.org |

| CYP88D6 | β-amyrin | 11-oxo-β-amyrin | C-11 oxidation in glycyrrhizin biosynthesis, a model for C-11 modification. frontiersin.orgnih.gov |

Glycosylation by Uridine Diphosphate Glycosyltransferases (UGTs)

The final and critical stage in the biosynthesis of saikosaponins is glycosylation, a process catalyzed by Uridine Diphosphate Glycosyltransferases (UGTs). nih.govnih.gov This step is responsible for the immense structural diversity observed among saikosaponins, as UGTs attach various sugar moieties to the triterpenoid aglycone (sapogenin) core. nih.govfrontiersin.org These enzymes transfer a sugar group, typically from a UDP-sugar donor like UDP-glucose, to hydroxyl groups on the sapogenin. frontiersin.orgacs.org

In the context of saikosaponin biosynthesis, after the initial β-amyrin skeleton is formed and subsequently modified by oxidation reactions, UGTs perform the final tailoring steps. nih.govnih.gov The attachment of sugar chains significantly impacts the solubility, stability, and pharmacological activity of the final saponin molecule. frontiersin.org While the specific UGTs responsible for the synthesis of this compound have not been individually characterized, research in Bupleurum species has identified several candidate UGT genes believed to be involved in the broader saikosaponin pathway. mdpi.comfrontiersin.org For instance, transcriptome analysis of Bupleurum chinense led to the identification of three UGTs as strong candidates for participation in saikosaponin biosynthesis. frontiersin.org Similarly, proteins designated as BkUGT85A have been identified in Bupleurum kaoi. frontiersin.org These enzymes contain the highly conserved Plant Secondary Product Glycosyltransferase (PSPG) motif, which is essential for binding the sugar donor. nih.gov

Genetic and Transcriptional Regulation of Biosynthesis

The production of saikosaponins is tightly regulated at the genetic and transcriptional levels. The expression of genes encoding the biosynthetic enzymes is often coordinated and can be influenced by developmental cues and environmental stimuli. mdpi.comresearchgate.net

The biosynthetic pathway of saikosaponins begins with the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid skeleton, β-amyrin. nih.govsemanticscholar.org This foundational step is catalyzed by β-amyrin synthase (β-AS). frontiersin.org Following this, the β-amyrin core undergoes a series of extensive modifications, primarily oxidation and glycosylation, catalyzed by two major enzyme families: cytochrome P450 monooxygenases (P450s) and UGTs. mdpi.comfrontiersin.orgsemanticscholar.org

P450s are responsible for introducing hydroxyl groups and other oxidative decorations at various positions on the triterpenoid backbone, creating a diverse array of sapogenins. nih.govnih.gov For example, the oxidation at the C-11 position, a feature related to this compound, is known to be catalyzed by P450s in the biosynthesis of similar triterpenoids like glycyrrhizin. nih.govmdpi.com Finally, as detailed previously, UGTs attach sugar chains to complete the saponin structure. nih.gov Genes encoding these key enzymes have been successfully identified in several Bupleurum species. frontiersin.org

Below is a table summarizing the key enzyme families involved in the putative saikosaponin biosynthetic pathway.

| Enzyme Family | Abbreviation | Function in Saikosaponin Biosynthesis |

| β-amyrin synthase | β-AS | Cyclizes 2,3-oxidosqualene to form the β-amyrin skeleton. |

| Cytochrome P450 Monooxygenases | P450s / CYPs | Catalyze a series of oxidation and hydroxylation reactions on the β-amyrin core to produce diverse sapogenins. |

| UDP-Glycosyltransferases | UGTs | Catalyze the attachment of sugar moieties to the sapogenin core, forming the final saikosaponin molecule. |

This table outlines the primary enzyme classes and their general functions in the biosynthesis of saikosaponins.

Transcriptome analysis has proven to be a powerful tool for elucidating the saikosaponin biosynthetic pathway and identifying the genes involved. semanticscholar.orgnih.gov By sequencing the complete set of RNA transcripts in Bupleurum tissues, researchers can identify genes that are actively expressed during saikosaponin production. nih.gov Integrated analyses that combine transcriptomics with metabolomics are particularly effective, as they allow for the correlation of gene expression patterns with the accumulation of specific saikosaponins in different plant organs, such as the roots, stems, and leaves. nih.govnih.gov

These studies have successfully identified a large number of unigenes encoding key pathway enzymes. For instance, a transcriptome study of B. falcatum identified 1,033 unigenes across 20 gene families related to the triterpenoid saponin pathway. semanticscholar.org Furthermore, techniques like weighted gene co-expression network analysis (WGCNA) have been employed to identify modules of genes that are highly correlated with saikosaponin biosynthesis, suggesting they function together in the pathway. semanticscholar.orgresearchgate.net

The application of elicitors, such as methyl jasmonate (MeJA), which stimulates plant defense responses and secondary metabolite production, has also been instrumental. Transcriptome analysis of MeJA-treated Bupleurum tissues reveals which biosynthetic genes are upregulated, providing strong evidence for their role in the pathway and demonstrating the transcriptional regulation of saikosaponin synthesis. mdpi.comnih.gov

Metabolic Engineering Strategies for Enhanced Production

The detailed understanding of the saikosaponin biosynthetic pathway opens avenues for metabolic engineering to increase the production of these valuable compounds, either in their native plant producers or in engineered microbial systems. lbl.gov

One promising strategy for sustainable saikosaponin production is to transfer the entire biosynthetic pathway into a model organism that is easy to cultivate and optimize, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. lbl.gov This approach, known as heterologous expression, has been successfully used for other complex plant-derived isoprenoids, including the antimalarial drug artemisinin. lbl.gov

The successful reconstitution of a saikosaponin pathway in a microbial host requires the expression of multiple plant genes, including those for β-AS, several specific P450s, and UGTs. acs.org A significant challenge lies in ensuring the functionality of plant P450s, which are often membrane-bound and require a specific redox partner for activity. acs.org Despite these hurdles, progress in synthetic biology has enabled the production of other complex triterpenoid saponins in yeast. For example, the complete biosynthesis of asiaticoside (B1665284) was achieved in S. cerevisiae, demonstrating the feasibility of this approach for producing structurally similar saikosaponins. frontiersin.org

Another key strategy is the overexpression of rate-limiting enzymes within the saikosaponin pathway itself, such as β-AS or specific, highly efficient P450s and UGTs. frontiersin.orgnih.gov The identification of these bottleneck steps is crucial for targeted engineering. In Bupleurum, hairy root cultures offer a platform for testing these engineering strategies and can be stimulated with elicitors to further boost production. researchgate.net Advanced gene-editing technologies like CRISPR/Cas9 provide tools for precise and efficient modification of the biosynthetic pathway to enhance the yield of specific compounds like this compound. mdpi.com

Advanced Analytical Characterization and Quantification of 11alpha Methoxysaikosaponin F

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for determining the intricate molecular architecture of natural products like 11alpha-Methoxysaikosaponin f. These techniques provide detailed information on the compound's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structure determination of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is utilized to assemble the complete molecular structure.

¹H NMR provides information about the chemical environment of protons, their multiplicity revealing adjacent proton couplings. ¹³C NMR, often aided by DEPT experiments, identifies the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). 2D NMR experiments establish connectivity:

COSY (Correlation Spectroscopy) identifies proton-proton couplings (H-C-C-H).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for linking the aglycone core to the sugar moieties and establishing the position of the methoxy (B1213986) group.

The collective interpretation of these spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the oleanane-type triterpenoid (B12794562) core, the specific locations of hydroxyl and methoxy groups, and the identity and linkage points of the sugar chains attached to the aglycone.

Table 1: Representative NMR Data Interpretation for Saikosaponin Structures

| Nucleus | Signal Type | Typical Chemical Shift (ppm) | Structural Information |

| ¹H | Anomeric Protons (Sugars) | 4.5 - 5.5 | Indicates the number and type of sugar units and their stereochemistry (α or β linkage). |

| ¹H | Olefinic Proton (e.g., H-12) | ~5.4 | Confirms the double bond in the triterpenoid core. |

| ¹H | Methoxy Protons (-OCH₃) | ~3.3 | A sharp singlet integrating to three protons, confirming the methoxy group. |

| ¹³C | Aglycone Carbons | 10 - 90 | Provides the carbon fingerprint of the triterpenoid skeleton. |

| ¹³C | Anomeric Carbons (Sugars) | 95 - 110 | Key indicators of the glycosidic linkages. |

| ¹³C | Carbonyl Carbon (if present) | >170 | Identifies ester or carboxylic acid functionalities. |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound and for gaining structural insights through fragmentation analysis. When coupled with liquid chromatography, particularly as UPLC-PDA-Q/TOF-MS (Ultra-High Performance Liquid Chromatography-Photodiode Array-Quadrupole/Time-of-Flight Mass Spectrometry), it provides high-resolution and accurate mass data essential for identifying compounds in complex mixtures. nih.govusp.br

For this compound, electrospray ionization (ESI) is commonly used, often in negative ion mode ([M-H]⁻) for saponins (B1172615). The high-resolution TOF analyzer provides a precise mass measurement of the molecular ion, allowing for the determination of its elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion. The resulting fragment ions provide a wealth of structural information. The fragmentation pathway for this compound, like other type III saikosaponins, involves characteristic losses of its sugar moieties and specific cleavages within the aglycone. nih.gov Key fragmentation steps include:

Glycosidic Bond Cleavage: The initial and most common fragmentation involves the loss of the sugar units, allowing for the determination of the sugar sequence and the mass of the aglycone.

Aglycone Fragmentation: Subsequent fragmentation of the triterpenoid core can reveal the location of substituents. For instance, the loss of a 48 Da fragment ([aglycone−CH₂OH−OH−H]⁻) has been identified as a diagnostic marker for type III saikosaponins in negative ESI mode. nih.gov

Table 2: Illustrative MS Fragmentation Data for this compound

| Ion Type | m/z (example) | Interpretation |

| Precursor Ion [M-H]⁻ | [Calculated MW - 1] | Molecular weight confirmation. |

| Fragment Ion 1 | [M-H - mass of terminal sugar]⁻ | Loss of the outer sugar unit. |

| Fragment Ion 2 | [M-H - mass of both sugars]⁻ | Loss of the entire sugar chain, revealing the aglycone mass. |

| Diagnostic Aglycone Fragment | [Aglycone - 48]⁻ | Characteristic fragment for type III saikosaponin aglycone. |

While less detailed than NMR or MS, IR and UV-Vis spectroscopy provide rapid and valuable information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: FTIR analysis identifies the functional groups present in this compound based on their characteristic vibrational frequencies. nih.govresearchgate.net Key absorption bands would include:

A broad band around 3400 cm⁻¹ for O-H stretching of the hydroxyl groups.

Bands around 2930 cm⁻¹ for C-H stretching of alkyl groups.

A band around 1640 cm⁻¹ for C=C stretching of the olefinic bond in the aglycone.

Strong bands in the 1100-1000 cm⁻¹ region corresponding to C-O stretching, characteristic of the glycosidic linkages and alcohol/ether groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Triterpenoid saponins like this compound generally lack extensive chromophores, resulting in limited absorption in the UV-visible range. researchgate.net Typically, they exhibit end absorption or weak absorption bands at shorter wavelengths (around 205-220 nm). researchgate.net This characteristic can be useful for detection with a PDA detector in chromatography, although the low absorbance can present sensitivity challenges. nih.gov

Chromatographic Techniques for Quantitative Analysis

Accurate quantification of this compound, especially within plant extracts or herbal formulations, relies on high-resolution separation techniques.

UPLC is the premier chromatographic technique for the analysis of saikosaponins due to its high speed, resolution, and sensitivity compared to conventional HPLC. nih.govfrontiersin.org A typical quantitative UPLC method for this compound involves:

Column: A reversed-phase column, most commonly a C18 stationary phase with sub-2 µm particle size, provides excellent separation of structurally similar saponins. nih.gov

Mobile Phase: A gradient elution system is typically used, consisting of water and acetonitrile (B52724), often with a small amount of acid (like formic or acetic acid) to improve peak shape and ionization efficiency for MS detection. nih.govsemanticscholar.org

Detection: A Photodiode Array (PDA) detector is used for UV detection, often set at a low wavelength (~210 nm) to maximize sensitivity for saponins. nih.gov For more selective and sensitive quantification, a mass spectrometer is used as the detector (LC-MS).

The method is validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure the reliability of the quantitative results. semanticscholar.orgproquest.com

Table 3: Typical UPLC Method Parameters for Saikosaponin Analysis

| Parameter | Typical Setting |

| Column | ACQUITY BEH C₁₈ (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.05% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.05% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temp. | 30 - 40 °C |

| Detection | PDA (210 nm) or Mass Spectrometry (MS) |

The analysis of this compound in its natural source, such as a plant extract, is complicated by the presence of numerous other structurally related saponins and metabolites. Standalone chromatographic or spectroscopic techniques are often insufficient for this task. Hyphenated techniques, which couple a separation technique with a powerful detection method, are essential for robust analysis. nih.gov

The most powerful and widely used hyphenated technique for this purpose is LC-MS , and specifically UPLC-Q/TOF-MS . nih.govusp.br This combination leverages the superior separation power of UPLC with the high-resolution, accurate mass measurement and fragmentation capabilities of Q/TOF-MS. This synergy allows for the confident identification and quantification of this compound even at low concentrations in a complex matrix, differentiating it from its isomers and other related compounds in a single analytical run.

Other advanced hyphenated techniques like LC-NMR can also be employed. In this setup, the eluent from the LC column is directed to an NMR spectrometer, allowing for the acquisition of NMR data on the separated compounds. This provides unambiguous structural confirmation of the analyte directly within the separated mixture.

Development and Validation of Analytical Methods in Research Matrices

The robust quantification of this compound in complex research matrices, such as plasma, is crucial for pharmacokinetic and metabolic studies. To this end, highly sensitive and specific analytical methods, primarily based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been developed and validated. These methods allow for the simultaneous determination of multiple saikosaponins, including Saikosaponin f, providing a comprehensive understanding of their behavior in biological systems.

A validated UPLC-MS/MS method has been successfully employed for the simultaneous quantification of eight saikosaponins, including Saikosaponin f, in rat plasma. nih.gov This method utilized a liquid-liquid extraction technique with ethyl acetate (B1210297) for sample preparation, ensuring efficient recovery of the analytes from the plasma matrix. nih.gov Chromatographic separation was achieved on a Waters BEH C18 UPLC column, with a gradient elution using a mobile phase consisting of 0.05% formic acid in water and acetonitrile. nih.gov The detection was carried out using a mass spectrometer with negative ion electrospray ionization in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov

Similarly, a reliable and simple liquid chromatography-mass spectrometry (LC-MS) method was developed for the concurrent determination of five bioactive saponins, including Saikosaponin f, in rat plasma. nih.gov This method also employed a Waters BEH C18 column for separation with a gradient mobile phase of acetonitrile and 0.1% aqueous acetic acid. nih.gov The analytes were detected by mass spectrometry in MRM mode, and glycyrrhetinic acid was used as the internal standard to ensure accuracy. nih.gov

The validation of these analytical methods is performed in accordance with regulatory guidelines to ensure their reliability and reproducibility. Key validation parameters that are assessed include specificity, linearity, lower limit of quantification (LLOQ), precision, accuracy, matrix effect, recovery, and stability.

The specificity of the method is demonstrated by the absence of interfering peaks from endogenous components in the blank plasma at the retention times of the analytes and the internal standard. nih.gov

The linearity of the method is established by constructing calibration curves over a specific concentration range. For Saikosaponin f, a good linear relationship (r² > 0.9996) has been demonstrated. nih.gov

The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For Saikosaponin f, the LLOQ has been determined to be as low as 0.62 ng/mL in one study and 3.1 ng/mL in another. nih.govnih.gov

The precision of the method is evaluated by determining the intra- and inter-day variation, which is expressed as the relative standard deviation (RSD). For the five saponins, including Saikosaponin f, the intra- and inter-day precision was found to be within 2.96%. nih.gov

The accuracy of the method is assessed by comparing the measured concentration to the nominal concentration and is expressed as the relative error (RE). The accuracy for the five saponins was reported to be in the range of -2.28% to 2.78%. nih.gov

The matrix effect and recovery are evaluated to understand the influence of the biological matrix on the ionization of the analyte and the efficiency of the extraction procedure. The validation of the eight saikosaponins method confirmed that the matrix effect and recovery were within acceptable limits. nih.gov

Stability studies are conducted to ensure that the analyte is stable throughout the sample handling and analysis process, including freeze-thaw cycles, short-term storage, and post-preparative storage. The method for the eight saikosaponins showed that the analytes were stable under these conditions. nih.gov

These validated analytical methods provide the necessary tools for accurately quantifying this compound and other related saikosaponins in research matrices, thereby facilitating further investigations into their pharmacokinetic properties and pharmacological activities.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) of Saikosaponin f

| Analyte | Linear Range | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |

| Saikosaponin f | Not explicitly stated for individual saponin (B1150181) | > 0.9996 | 3.1 | nih.gov |

| Saikosaponin f | Not explicitly stated for individual saponin | Not explicitly stated | < 0.62 | nih.gov |

Table 2: Precision and Accuracy of the Analytical Method for Saikosaponins (including Saikosaponin f)

| Parameter | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (RE %) | Reference |

| Five Saikosaponins | < 2.96 | < 2.96 | -2.28 to 2.78 | nih.gov |

Molecular and Cellular Mechanisms of Action of 11alpha Methoxysaikosaponin F

Target Identification and Pathway Delineation

No information was found regarding the application of network pharmacology, gene enrichment analysis, or transcriptomic and proteomic profiling to identify the targets and delineate the pathways of 11alpha-Methoxysaikosaponin f.

Application of Network Pharmacology Approaches

There are no available studies that have utilized network pharmacology to investigate the interactions of this compound with biological networks.

Gene Enrichment Analysis and Bioinformatics Studies

A search for gene enrichment and bioinformatics analyses related to this compound yielded no results.

Transcriptomic and Proteomic Profiling (e.g., RNA Sequencing)

No transcriptomic or proteomic data detailing the cellular response to this compound have been published.

Modulation of Cellular Signaling Pathways

Specific interactions of this compound with cellular signaling pathways have not been documented in the available literature.

PI3K-Akt Signaling Pathway Interactions

There is no research available detailing the interactions between this compound and the PI3K-Akt signaling pathway.

Regulation of Pathways in Cancer

No studies were found that investigate the role of this compound in the regulation of cancer-related pathways.

Effects on MicroRNAs in Cancer Pathways

Currently, there is no specific research available that details the effects of this compound on microRNAs (miRNAs) in cancer pathways. MicroRNAs are small non-coding RNA molecules that play crucial roles in regulating gene expression post-transcriptionally. nih.govatlasgeneticsoncology.org Their dysregulation is a hallmark of many cancers, where they can act as either oncogenes or tumor suppressors by targeting various mRNAs, thereby influencing cell proliferation, apoptosis, and metastasis. nih.govfrontiersin.org While other natural compounds have been shown to modulate miRNA expression, specific studies elucidating such a role for this compound are not present in the available literature.

Influence on Other Identified Biological Signaling Pathways

Information regarding the influence of this compound on other specific biological signaling pathways is not detailed in current research findings.

Interaction with Specific Molecular Targets

Detailed studies on the direct interaction of this compound with the specific molecular targets listed below have not been identified.

Direct Binding Studies with Apoptosis Regulators (e.g., Bcl-2)

There are no available direct binding studies that confirm an interaction between this compound and apoptosis regulators such as Bcl-2. The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, and their inhibition is a key therapeutic strategy in cancer research. nih.gov However, specific experimental data demonstrating the binding affinity or direct interaction of this compound with Bcl-2 is lacking.

Modulation of Chemokine Receptors (e.g., CXCR4)

The modulation of the C-X-C chemokine receptor type 4 (CXCR4) by this compound has not been documented in scientific literature. CXCR4 is a G protein-coupled receptor that, when activated by its ligand CXCL12, is involved in various physiological processes, and its dysregulation is implicated in cancer metastasis and HIV entry. biorxiv.orgnih.gov There is no current evidence to suggest that this compound acts as an agonist or antagonist of this receptor.

Effects on Protein Kinases (e.g., PRKCA, SRC)

Specific data on the effects of this compound on protein kinases such as Protein Kinase C Alpha (PRKCA) or Proto-oncogene tyrosine-protein kinase Src (SRC) are not available. These kinases are crucial components of intracellular signaling cascades that regulate cell growth, differentiation, and survival, and are often dysregulated in cancer. Without dedicated studies, the impact of this specific compound on their activity remains unknown.

Impact on ATP-Dependent RNA Helicases (e.g., DDX5)

There is no research documenting the impact of this compound on ATP-dependent RNA helicases like DDX5. DDX5, also known as p68, is involved in multiple cellular processes, including transcription, pre-mRNA splicing, and ribosome biogenesis. medchemexpress.comnih.gov It has also been identified as a key regulator in various cancers. nih.gov However, studies investigating the potential modulatory effects of this compound on DDX5 activity or expression have not been reported.

Structure Activity Relationship Sar Studies of 11alpha Methoxysaikosaponin F and Analogues

Systematic Modification of the Triterpenoid (B12794562) Skeleton

Influence of Glycosylation Patterns on Biological Activity

The influence of different glycosylation patterns on the biological activity of 11alpha-Methoxysaikosaponin f has not been specifically elucidated. For saikosaponins in general, the nature and number of sugar moieties attached to the aglycone are known to be critical for their pharmacological effects. However, specific studies isolating the effects of varying the glycosylation of this compound are yet to be published.

Impact of Specific Functional Groups (e.g., Methoxy (B1213986) Group at 11alpha Position, Epoxy Bridge)

While the impact of the epoxy bridge is a recognized feature of many saikosaponins, the specific contribution of the methoxy group at the 11-alpha position of this compound to its biological activity is an area requiring further investigation. Some general studies on saikosaponins suggest that the methoxy group at the C-11 position can influence their anti-influenza virus activity. However, a detailed SAR study focusing on this specific functional group in this compound is not currently available.

Design and Semisynthesis of Novel Analogues

The rational design and semisynthesis of novel analogues of this compound remain largely unexplored areas of research.

Rational Design Based on Mechanistic Insights

Without a clear understanding of the specific biological targets and mechanism of action of this compound, the rational design of novel, more potent, or selective analogues is challenging. The current literature does not provide sufficient mechanistic data to guide such design efforts.

Synthesis Strategies for Derivative Generation

While general synthesis strategies for the core saikosaponin structure have been developed, specific methodologies for the targeted generation of this compound derivatives are not described in published research. The synthesis of saikosaponins is a complex process, and the introduction of the 11-alpha methoxy group presents an additional synthetic challenge that has not been a primary focus of reported synthetic endeavors.

Comparative Pharmacological Evaluation of Derivatives

As there are no reports on the synthesis or isolation of a series of this compound derivatives, no comparative pharmacological evaluations have been conducted. Such studies are essential for establishing a clear SAR and for identifying lead compounds for further development.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the Structure-Activity Relationship (SAR) studies of This compound and its analogues. Research focusing on the enhanced efficacy, selectivity, or the exploration of novel bioactivities through structural variations of this particular compound is not present in the accessible scientific databases.

The existing body of research on saikosaponins primarily focuses on more common derivatives such as Saikosaponin A, Saikosaponin D, and Saikosaponin C. These studies have provided some general insights into the SAR of the broader saikosaponin class. For instance, research has indicated that the 13,28-epoxy bridge, the spatial orientation of hydroxyl groups, and the nature of the sugar moieties are crucial for their cytotoxic and anti-inflammatory activities.

However, these generalized findings cannot be directly extrapolated to this compound without specific experimental evidence. The introduction of a methoxy group at the 11-alpha position represents a significant structural modification that would undoubtedly influence the compound's biological activity, but the precise effects of this alteration have not been documented in published SAR studies.

Consequently, the requested article on the "," with its specific subsections on "Studies on Enhanced Efficacy and Selectivity" and "Exploration of Novel Bioactivities through Structural Variation," cannot be generated at this time due to the absence of relevant research data.

Future Perspectives and Research Directions for 11alpha Methoxysaikosaponin F

Integration of Systems Biology and Omics Technologies in Mechanistic Elucidation

Currently, there is a notable absence of studies applying systems biology and omics technologies specifically to 11alpha-Methoxysaikosaponin f. Future research should prioritize these approaches to comprehensively understand its mechanism of action. Integrated transcriptomic and metabolomic analyses have been successfully employed to elucidate the biosynthetic pathways of saikosaponins in various Bupleurum species. nih.govnih.gov By adopting a similar strategy for this compound, researchers can identify the specific genes and metabolic pathways involved in its production.

Network pharmacology, a systems-level approach, can be instrumental in predicting the potential targets and pathways modulated by this compound. This methodology has been effectively used to explore the multi-target mechanisms of other natural products. mdpi.commdpi.com Such an in-silico analysis would provide a foundational hypothesis for its pharmacological effects, guiding subsequent experimental validation.

Table 1: Potential Omics-Based Approaches for this compound Research

| Technology | Application for this compound | Expected Outcomes |

| Transcriptomics | Analysis of Bupleurum species producing the compound | Identification of key genes in its biosynthetic pathway |

| Metabolomics | Profiling of metabolites in response to the compound | Understanding its impact on cellular metabolism |

| Proteomics | Identifying protein targets of the compound | Elucidation of its molecular mechanism of action |

| Network Pharmacology | In-silico prediction of compound-target interactions | Hypothesis generation for its therapeutic applications |

Development of Advanced Preclinical Models for Disease Mimicry

The development and utilization of advanced preclinical models are crucial for evaluating the therapeutic efficacy of this compound. While various in vitro and in vivo models have been used to study the anti-inflammatory, anti-cancer, and antiviral activities of other saikosaponins, specific models for this compound are yet to be established. nih.govnih.govnih.govresearchgate.netmdpi.commdpi.comcybermedlife.eunih.gov

Future research should focus on employing sophisticated models that more accurately mimic human diseases. For instance, organoid and patient-derived xenograft (PDX) models could provide a more predictive assessment of its anti-cancer potential compared to traditional cell line-based assays. For inflammatory conditions, the use of humanized mouse models could offer deeper insights into its immunomodulatory effects.

Table 2: Proposed Preclinical Models for this compound Evaluation

| Model Type | Potential Disease Area | Rationale |

| Organoids | Cancer, Inflammatory Bowel Disease | Better recapitulation of tissue architecture and cellular heterogeneity |

| Patient-Derived Xenografts (PDX) | Various Cancers | Preservation of the original tumor's genetic and phenotypic characteristics |

| Humanized Mice | Autoimmune Diseases, Viral Infections | Study of interactions with the human immune system |

| Microfluidic "Organ-on-a-Chip" | Drug Metabolism and Toxicity | Dynamic, multi-organ systems for pharmacokinetic and pharmacodynamic studies |

Application of Chemoinformatic and Computational Approaches for Drug Design

Chemoinformatic and computational tools offer a powerful avenue for accelerating the drug discovery and development process for this compound. To date, specific computational studies on this compound are lacking. Future investigations should leverage these approaches for lead optimization and the design of novel analogues with improved pharmacological properties.

Molecular docking studies can predict the binding affinity and interaction patterns of this compound with potential protein targets, providing a structural basis for its activity. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) modeling can be employed to identify the key structural features responsible for its biological effects, guiding the synthesis of more potent and selective derivatives.

Sustainable Production and Resource Management of Natural Sources

The primary source of saikosaponins is the roots of Bupleurum species, which are perennial herbaceous plants. mdpi.com The sustainable production of this compound is contingent on the effective management of these natural resources. Over-harvesting of wild Bupleurum populations can lead to ecological disruption and a decline in the availability of this valuable compound.

Future efforts should focus on optimizing cultivation practices to enhance the yield of this compound. Studies have shown that factors such as cultivation temperature can significantly impact the saikosaponin content in Bupleurum falcatum L. researchgate.net Additionally, biotechnological approaches, such as plant tissue culture and hairy root culture, offer a promising alternative for the sustainable and controlled production of this compound, independent of geographical and climatic constraints. mdpi.com Metabolic engineering of Bupleurum species to upregulate the biosynthetic pathway of this compound also presents a viable long-term strategy. frontiersin.org

Collaborative Research Initiatives and Translational Pathways in Pharmaceutical Sciences

Advancing the research and development of this compound from a laboratory curiosity to a clinical candidate necessitates a multi-disciplinary and collaborative approach. Establishing robust translational pathways is essential for bridging the gap between basic research and pharmaceutical application.

International collaborations between academic institutions, research organizations, and pharmaceutical companies can foster the sharing of expertise, resources, and technologies. Such partnerships are crucial for navigating the complexities of natural product drug discovery, from compound isolation and characterization to preclinical and clinical development. Open innovation platforms can further accelerate progress by facilitating data sharing and collaborative problem-solving within the scientific community.

The successful translation of this compound will also depend on addressing regulatory and intellectual property challenges. Proactive engagement with regulatory agencies and the establishment of clear intellectual property frameworks will be vital for attracting investment and ensuring a clear path to market.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.